

A Comprehensive Technical Guide to Thiocarbohydrazide for Scientific Research

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Compound of Interest

Compound Name: Thiocarbohydrazide

Cat. No.: B147625

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Abstract: This document provides an in-depth technical overview of **thiocarbohydrazide**, a versatile molecule with significant applications in chemical synthesis, materials science, and drug development. It details the compound's core physicochemical properties, molecular structure, and established synthesis protocols. Furthermore, this guide explores its utility as a precursor in the synthesis of biologically active derivatives, such as thiocarbohydrazones, and its role in various research applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables and detailing experimental methodologies. Visual workflows are provided to illustrate key synthetic pathways.

Chemical and Physical Properties

Thiocarbohydrazide is a white to off-white crystalline solid soluble in water and various organic solvents.^[1] It is primarily known for its role as a key building block in the synthesis of various heterocyclic compounds and as a complexing agent for metal ions.^{[1][2]}

Property	Value	Reference
CAS Number	2231-57-4	[3][4][5]
Molecular Formula	CH ₆ N ₄ S	[1][3][5]
Molecular Weight	106.15 g/mol	[3][4][5]
Melting Point	171-174 °C (decomposes)	[3][4]
Appearance	White to off-white crystalline solid	[1]
Preferred IUPAC Name	Hydrazinecarbothiohydrazide	[4]
Synonyms	Thiocarbazide, Thiocarbonic dihydrazide, 1,3-Diamino-2-thiourea	[1][4]

Molecular Structure

Thiocarbohydrazide is a hydrazine derivative of thiocarbonic acid.[6] Its structure features a central thiocarbonyl group (C=S) bonded to two hydrazinyl groups (-NHNH₂). This bifunctional nature, with two reactive hydrazine moieties, is key to its utility in synthesis.[7]

Identifier	String	Reference
Linear Formula	(NH ₂ NH) ₂ CS	[3]
SMILES	NNC(=S)NN	[1][3]
InChI	1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6)	[3][4]
InChI Key	LJTFFORYSFGNCT-UHFFFAOYSA-N	[1][3][4]

Synthesis of Thiocarbohydrazide

The primary method for synthesizing **thiocarbohydrazide** is through the reaction of carbon disulfide (CS₂) with hydrazine (N₂H₄), a process known as hydrazinolysis.[4][8] Various

protocols exist that optimize reaction conditions to improve yield.

Experimental Protocol: Synthesis from Carbon Disulfide and Hydrazine

This protocol is based on methods described in the literature that aim for high yield and purity.
[\[8\]](#)[\[9\]](#)

Materials:

- Carbon disulfide (CS₂)
- Hydrazine hydrate
- Water or Methanol (as solvent)
- Ice bath
- Round-bottom flask with magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and hydrazine (10 mmol) sequentially into 5 mL of water in an ice bath to control the initial exothermic reaction.[\[9\]](#) Alternatively, carrying out the reaction in methanol at room temperature has been reported to achieve yields as high as 96%.[\[8\]](#)
- Seal the flask and stir the reaction mixture vigorously at room temperature.[\[9\]](#)
- The progress of the reaction can be monitored using thin-layer chromatography (TLC).[\[9\]](#)
- Upon completion, the product often precipitates out of the solution. The solid product is collected by filtration.[\[9\]](#)
- If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid.[\[9\]](#)

- The crude **thiocarbohydrazide** can be purified by recrystallization from ethanol or by washing with a mixture of ethyl acetate and hexane.^[9]

Synthesis Workflow

Applications in Research and Drug Development

Thiocarbohydrazide is a valuable intermediate in organic synthesis and has several applications relevant to researchers and drug development professionals.

- **Synthesis of Heterocycles:** It serves as a key synthon for preparing various nitrogen- and sulfur-containing heterocyclic compounds, such as triazoles, thiadiazoles, and pyrazoles, many of which form the core of pharmacologically active molecules. ^{[2][10]} **Precursor for Biologically Active Compounds:** **Thiocarbohydrazide** is used to synthesize thiocarbohydrazones by condensation with aldehydes and ketones. ^[6] These derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. ^{[7][11]} **Coordination Chemistry:** The molecule acts as a ligand, forming stable complexes with various metal ions. ^[1] These metal complexes are themselves being investigated for medicinal applications, including as potential anticancer and antimicrobial agents. ^[7] **Electron Microscopy:** It is used in the silver proteinate specific staining method for the ultrastructural analysis of carbohydrates in electron microscopy.

^{[2][4]} 5. Synthesis of Thiocarbohydrazone Derivatives

The reaction of **thiocarbohydrazide** with carbonyl compounds (aldehydes and ketones) is a fundamental method for producing thiocarbohydrazones, which are widely studied for their biological potential.

^[7] 5.1. Experimental Protocol: General Synthesis of Monothiocarbohydrazones

This protocol describes the synthesis of monoadducts from **thiocarbohydrazide**.

^[11] Materials:

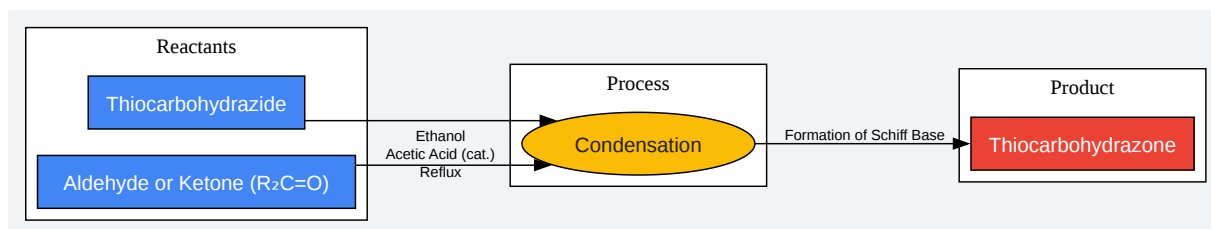
- **Thiocarbohydrazide** (1)
- Substituted aldehyde or ketone

- Ethanol
- Glacial acetic acid (catalyst)
- Reflux apparatus

Procedure:

- Prepare an equimolar mixture of **thiocarbohydrazide** (e.g., 0.01 mol) and the desired aldehyde or ketone (0.01 mol) in ethanol (e.g., 30 mL) in a conical flask. 2[11]. Add a few drops of glacial acetic acid to catalyze the condensation reaction. 3[11]. Heat the resulting mixture under reflux for approximately 1 hour. 4[11]. After reflux, allow the reaction mixture to cool overnight. The precipitated product is then collected by filtration. 5[11]. The crude thiocarbohydrazone can be further purified by recrystallization from ethanol.

[11]#### 5.2. Thiocarbohydrazone Formation Workflow



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Caption: General workflow for Thiocarbohydrazone synthesis.

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